Superior Potency Against PV1
R78206 demonstrates a markedly lower EC50 (0.76 ± 0.18 µM) against poliovirus type 1 (PV1) compared to both pleconaril (>100 µM) and its parent compound pirodavir (10 ± 1 µM) [1]. This indicates a >130-fold higher potency than pleconaril and a 13-fold higher potency than pirodavir against PV1 in the same cytopathic effect (CPE) reduction assay system.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.76 ± 0.18 µM (PV1) |
| Comparator Or Baseline | Pleconaril: >100 µM (PV1); Pirodavir: 10 ± 1 µM (PV1) |
| Quantified Difference | R78206 is >130-fold more potent than pleconaril and 13-fold more potent than pirodavir against PV1 |
| Conditions | Cytopathic effect (CPE) reduction assay in cell culture; poliovirus type 1 |
Why This Matters
Researchers requiring potent inhibition of PV1 replication should prioritize R78206, as substituting pleconaril would yield negligible activity and substituting pirodavir would require a 13-fold higher concentration to achieve comparable efficacy, increasing cost and potential off-target effects.
- [1] De Palma AM, Pürstinger G, Wimmer E, Patick AK, Andries K, Rombaut B, De Clercq E, Neyts J. Potential Use of Antiviral Agents in Polio Eradication. Emerg Infect Dis. 2008;14(4):545-551. View Source
